2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate
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Overview
Description
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of functional groups, including cyano, phenyl, and sulfonate groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(2,2-dicyanoethenyl)aniline with 2-methylsulfonyloxyethyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to modifications that affect their function. The pathways involved may include covalent bonding with proteins or nucleic acids, resulting in changes to their activity or stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-(2,2-Dicyanoethenyl)phenyl]amino]ethyl methanesulfonate
- 2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-hydroxyethyl)amino]ethyl methanesulfonate
Uniqueness
2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
93024-24-9 |
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Molecular Formula |
C16H19N3O6S2 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-N-(2-methylsulfonyloxyethyl)anilino]ethyl methanesulfonate |
InChI |
InChI=1S/C16H19N3O6S2/c1-26(20,21)24-9-7-19(8-10-25-27(2,22)23)16-5-3-14(4-6-16)11-15(12-17)13-18/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
FSKMJOAPQXWXJF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC=C(C=C1)C=C(C#N)C#N |
Origin of Product |
United States |
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